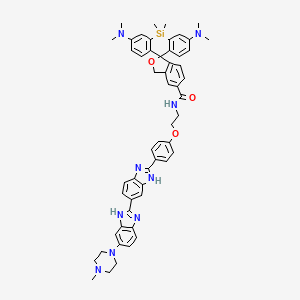

5-HMSiR-Hochest

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C54H57N9O3Si |

|---|---|

Poids moléculaire |

908.2 g/mol |

Nom IUPAC |

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]ethyl]spiro[3H-2-benzofuran-1,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59) |

Clé InChI |

CZWOHSPWHVHDHL-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8 |

Origine du produit |

United States |

Foundational & Exploratory

5-HMSiR-Hoechst: A Technical Guide to a High-Performance Far-Red DNA Probe for Live-Cell Nanoscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-HMSiR-Hoechst is a novel, cell-permeable, far-red fluorescent DNA probe engineered for high-resolution imaging of nuclear DNA in living cells. This probe is a conjugate of the well-known DNA minor groove binder Hoechst 33258 and the spontaneously blinking fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). Its unique properties, including a significant fluorescence enhancement upon DNA binding and compatibility with advanced microscopy techniques, make it an invaluable tool for studying chromatin dynamics and nuclear architecture in real-time.

Core Mechanism of Action

5-HMSiR-Hoechst's functionality is based on a sophisticated dual-quenching mechanism in its unbound state and a dramatic increase in fluorescence upon binding to DNA. In the unbound state, the fluorescence of the HMSiR fluorophore is suppressed through two mechanisms: the formation of a non-fluorescent spiroether structure and intramolecular quenching by the Hoechst moiety.[1]

Upon entering the cell nucleus, the Hoechst 33258 component of the probe specifically binds to the minor groove of double-stranded DNA, with a preference for AT-rich regions. This binding event induces a conformational change in the molecule, which disrupts both quenching mechanisms. The spiroether ring of the HMSiR opens, and the intramolecular quenching is relieved, leading to a dramatic increase in fluorescence of up to 400-fold.[1][2] This "turn-on" mechanism ensures a high signal-to-noise ratio, enabling wash-free imaging. The inherent spontaneous blinking of the HMSiR fluorophore further makes this probe ideal for single-molecule localization microscopy (SMLM).[1]

Quantitative Data Presentation

The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the table below. The data highlights its far-red spectral characteristics, significant fluorescence enhancement, and strong binding affinity to DNA.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~640 nm | [3] |

| Emission Maximum (λem) | ~675 nm | |

| Fluorescence Enhancement | ~400-fold | |

| Dissociation Constant (Kd) | 3.5 ± 0.3 µM | |

| Fluorescence Lifetime (τ) of DNA-bound state | Can be fitted to a single exponential model | |

| Quantum Yield (Φ) of DNA-bound state | Data not explicitly found in the reviewed literature. |

Experimental Protocols

Detailed methodologies for the application of 5-HMSiR-Hoechst in various advanced microscopy techniques are provided below.

General Live-Cell Staining and Confocal Microscopy

This protocol outlines the fundamental steps for staining live cells with 5-HMSiR-Hoechst for subsequent imaging with a confocal microscope.

Methodology:

-

Cell Culture: Culture cells to be stained on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy. Ensure cells are in a healthy, sub-confluent state.

-

Staining Solution Preparation: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in pre-warmed, complete cell culture medium.

-

Staining: Remove the existing culture medium from the cells and replace it with the 5-HMSiR-Hoechst staining solution.

-

Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Imaging: Mount the imaging dish on a confocal microscope equipped with a far-red laser (e.g., 640 nm) and appropriate emission filters (e.g., a bandpass filter centered around 675 nm). A washing step is not necessary due to the fluorogenic nature of the probe. Proceed with image acquisition.

Single-Molecule Localization Microscopy (SMLM)

5-HMSiR-Hoechst is well-suited for SMLM due to its spontaneous blinking properties, enabling the reconstruction of super-resolved images of chromatin nanostructures.

Methodology:

-

Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst as described in the general live-cell staining protocol.

-

Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope or a similar setup capable of single-molecule imaging. A high numerical aperture objective is recommended.

-

Image Acquisition: Illuminate the sample with a high-intensity 640 nm laser to induce blinking of the 5-HMSiR-Hoechst molecules. Acquire a time-lapse series of several thousand frames with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture individual blinking events.

-

Image Processing: Process the acquired image series using SMLM software (e.g., ThunderSTORM, RapidSTORM). The software will localize the center of each fluorescence burst in each frame with sub-pixel accuracy.

-

Image Reconstruction: Reconstruct a super-resolution image from the list of localized molecules. This will reveal the underlying chromatin structure at a resolution beyond the diffraction limit. The average number of photons detected per dye molecule per frame is approximately 2300, with an average localization uncertainty of 4.6 nm.

Stimulated Emission Depletion (STED) Microscopy

5-HMSiR-Hoechst can also be used for STED nanoscopy to visualize chromatin organization with high resolution.

Methodology:

-

Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst following the general live-cell staining protocol. For STED, a slightly higher concentration may be beneficial, though this should be optimized.

-

Microscope Setup: Use a STED microscope equipped with an excitation laser around 640 nm and a depletion laser at a longer wavelength, typically around 775 nm.

-

Imaging Parameters:

-

Excitation: Use a pulsed laser at ~640 nm to excite the 5-HMSiR-Hoechst.

-

Depletion: Co-align a doughnut-shaped STED beam at ~775 nm with the excitation spot. The STED laser de-excites fluorophores at the periphery of the excitation spot through stimulated emission.

-

Detection: Use a time-gated detector to selectively collect the fluorescence from the center of the excitation spot, thereby achieving super-resolution.

-

-

Image Acquisition: Scan the co-aligned excitation and depletion beams across the sample to construct the super-resolved image. High excitation laser power may be required.

Conclusion

5-HMSiR-Hoechst represents a significant advancement in fluorescent probe technology for live-cell imaging of DNA. Its far-red emission, high fluorogenicity, and compatibility with super-resolution techniques like SMLM and STED provide researchers with a powerful tool to investigate the intricate organization and dynamics of chromatin in living cells with unprecedented detail. The provided protocols offer a starting point for the successful application of this versatile probe in a variety of research contexts.

References

An In-Depth Technical Guide to the DNA Binding Mechanism of 5-HMSiR-Hoechst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 5-HMSiR-Hoechst, a far-red fluorescent DNA probe, with a focus on its interaction with DNA. It is intended for an audience with a technical background in molecular biology, biochemistry, and drug development.

Introduction

5-HMSiR-Hoechst is a novel fluorescent probe designed for high-resolution imaging of DNA in living cells. It is a conjugate of the well-characterized DNA minor groove binder Hoechst 33258 and the spontaneously blinking far-red fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). This unique combination of properties makes 5-HMSiR-Hoechst a powerful tool for advanced microscopy techniques, including single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy, enabling the study of chromatin nanostructure and dynamics in unprecedented detail.

The core of its functionality lies in the Hoechst 33258 moiety, which dictates its DNA binding properties. Hoechst dyes are a class of bisbenzimide stains known for their high affinity and specificity for the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich regions. The conjugation of HMSiR to the Hoechst core shifts the probe's fluorescence to the far-red spectrum, minimizing phototoxicity and allowing for multiplexing with other common fluorophores.

Mechanism of DNA Binding

The interaction of 5-HMSiR-Hoechst with DNA is primarily governed by the Hoechst 33258 component. The binding mechanism can be characterized as follows:

-

Minor Groove Binding: 5-HMSiR-Hoechst binds non-covalently to the minor groove of B-DNA. This mode of interaction is characteristic of Hoechst dyes and distinguishes them from intercalating dyes that insert themselves between the base pairs of the DNA double helix.[1]

-

A-T Rich Sequence Preference: The probe exhibits a strong preference for binding to sequences rich in adenine and thymine. The optimal binding site for the Hoechst moiety is a stretch of three or more consecutive A-T base pairs, such as 'AAA' or 'TTT'.[1] This specificity is attributed to the favorable van der Waals contacts and hydrogen bonding opportunities between the dye molecule and the floor of the minor groove in A-T rich regions.

-

Two Binding Modes: The parent Hoechst 33258 dye is known to bind to DNA in two distinct modes: a high-affinity binding mode and a low-affinity binding mode.[1]

-

High-Affinity Binding (Kd in the nanomolar range for Hoechst 33258): This is the specific interaction within the A-T rich minor groove.

-

Low-Affinity Binding (Kd in the micromolar range for Hoechst 33258): This represents a weaker, non-specific interaction with the sugar-phosphate backbone of the DNA.

-

The conjugation of the bulky HMSiR fluorophore to the Hoechst core in 5-HMSiR-Hoechst modifies its binding affinity compared to the parent molecule.

Fluorescence Mechanism

A key feature of 5-HMSiR-Hoechst is its fluorogenic nature, meaning its fluorescence intensity dramatically increases upon binding to DNA. The unbound probe exists in a quenched state, minimizing background fluorescence and enabling wash-free imaging in live cells. The mechanism of this fluorescence "turn-on" is multi-faceted:

-

Suppression of Rotational Relaxation: In the unbound state, the fluorophore can freely rotate, which leads to non-radiative decay of the excited state and thus, low fluorescence. Upon binding to the rigid structure of the DNA minor groove, this rotational freedom is restricted, leading to a significant increase in fluorescence quantum yield.

-

Spirocyclization Equilibrium: The HMSiR fluorophore can exist in a dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, spirocyclic form. DNA binding is proposed to shift this equilibrium towards the fluorescent zwitterionic state, contributing to the observed increase in fluorescence.

-

Intramolecular Quenching: In the free probe, intramolecular interactions between the Hoechst and HMSiR moieties can lead to fluorescence quenching. This quenching is relieved upon binding to DNA, as the molecule adopts a more rigid conformation.

The combination of these mechanisms results in a remarkable up to 400-fold increase in fluorescence intensity for 5-HMSiR-Hoechst upon binding to DNA.[2][3]

Quantitative Data

The DNA binding affinity of 5-HMSiR-Hoechst and related compounds has been quantified using various biophysical techniques. A summary of key quantitative data is presented below for comparative analysis.

| Compound | Dissociation Constant (Kd) | Fold Fluorescence Increase | Target DNA | Reference |

| 5-HMSiR-Hoechst | 3.5 ± 0.3 µM | ~400-fold | Calf Thymus DNA | |

| Hoechst 33258 (High Affinity) | 1-10 nM | ~30-fold | A-T rich DNA | |

| Hoechst 33258 (Low Affinity) | ~1000 nM | - | DNA Sugar-Phosphate Backbone | |

| Hoechst-IR | 0.2 nM | - | DNA | |

| SiR-Hoechst | 8.4 µM | ~50-fold | Hairpin DNA |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA binding parameters. Below are generalized protocols for key experiments, based on the methodologies reported for Hoechst dyes and their derivatives.

Determination of DNA Binding Affinity by Fluorescence Titration

This protocol describes the determination of the dissociation constant (Kd) by monitoring the change in fluorescence intensity of 5-HMSiR-Hoechst upon titration with DNA.

Materials:

-

5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Calf Thymus DNA stock solution (concentration determined by UV absorbance at 260 nm)

-

Binding Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer and microcuvettes

Procedure:

-

Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.

-

Prepare a series of DNA dilutions in the binding buffer.

-

To a microcuvette containing the 5-HMSiR-Hoechst solution, make successive additions of the DNA solution.

-

After each addition, mix gently and allow the solution to equilibrate for a set time (e.g., 2 minutes).

-

Measure the fluorescence emission spectrum (e.g., excitation at 640 nm, emission scan from 650 to 750 nm) or the fluorescence intensity at the emission maximum (~675 nm).

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Live-Cell Imaging Protocol

This protocol outlines the general steps for staining and imaging DNA in living cells using 5-HMSiR-Hoechst.

Materials:

-

Cultured cells grown on glass-bottom dishes or chamber slides

-

5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Confocal or super-resolution microscope

Procedure:

-

Prepare a working solution of 5-HMSiR-Hoechst in cell culture medium at the desired final concentration (e.g., 100 nM to 1 µM).

-

Remove the existing medium from the cultured cells and replace it with the medium containing 5-HMSiR-Hoechst.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a sufficient staining period (e.g., 30-60 minutes).

-

Imaging can be performed directly without washing out the probe due to its fluorogenic nature.

-

Acquire images using the appropriate laser line for excitation (e.g., 640 nm) and emission filter settings (e.g., 660-700 nm).

-

Optimize imaging parameters (laser power, exposure time) to minimize phototoxicity and obtain a good signal-to-noise ratio.

Visualizations

DNA Binding and Fluorescence Activation Pathway

Caption: Mechanism of 5-HMSiR-Hoechst DNA binding and fluorescence activation.

Experimental Workflow for Kd Determination

Caption: Experimental workflow for determining the dissociation constant (Kd).

Conclusion

5-HMSiR-Hoechst represents a significant advancement in the field of live-cell DNA imaging. Its mechanism of action, rooted in the well-established minor groove binding of the Hoechst moiety, is complemented by the advantageous photophysical properties of the far-red HMSiR fluorophore. The probe's high specificity for A-T rich regions of DNA, coupled with its pronounced fluorogenic response, provides researchers with a robust tool for high-contrast imaging of nuclear architecture and dynamics. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for the effective application of 5-HMSiR-Hoechst in diverse research and development settings.

References

The Chemical Architecture and Synthesis of 5-HMSiR-Hoechst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red, fluorescent DNA probe meticulously engineered for high-resolution live-cell imaging. This advanced probe is a conjugate of the well-established DNA minor-groove binder, Hoechst 33258, and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] Its design offers significant advantages over traditional ultraviolet-excitable DNA stains, including reduced phototoxicity and compatibility with super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of 5-HMSiR-Hoechst.

Chemical Structure and Properties

5-HMSiR-Hoechst is comprised of three key components: the Hoechst 33258 moiety, a linker, and the 5'-regioisomer of the hydroxymethyl silicon-rhodamine (5-HMSiR) dye.[2] The Hoechst component serves as the DNA-targeting ligand, binding with high affinity to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. The 5-HMSiR component is a far-red fluorophore that exhibits spontaneous "blinking," a property advantageous for super-resolution imaging. A short linker tethers these two components, playing a crucial role in the probe's fluorogenic nature.[2] In its unbound state, the fluorescence of the HMSiR dye is efficiently quenched. Upon binding to DNA, a conformational change occurs, leading to a dramatic increase in fluorescence quantum yield.

Quantitative Data

The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the tables below.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 640 nm | |

| Emission Maximum (Em) | 675 nm | |

| Fluorescence Increase upon DNA Binding | ~400-fold | |

| Dissociation Constant (Kd) | 3.5 ± 0.3 µM |

| Component | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference |

| Hoechst 33258 (in water) | 46,000 M-1cm-1 at 345.5 nm | 0.034 | |

| 5-HMSiR-Hoechst (unbound) | Not specified | Low (quenched) | |

| 5-HMSiR-Hoechst (DNA-bound) | Not specified | Significantly higher |

Synthesis of 5-HMSiR-Hoechst

The synthesis of 5-HMSiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst 33258 derivative, followed by its conjugation to the N-hydroxysuccinimide (NHS) ester of 5-HMSiR. The general synthetic scheme is outlined below.

Synthesis Workflow

References

The Photophysical and Spectral Landscape of 5-HMSiR-Hoechst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red fluorescent DNA probe that has emerged as a powerful tool for live-cell imaging and super-resolution microscopy. This guide provides a comprehensive overview of its core photophysical and spectral properties, detailed experimental protocols for its characterization and application, and a visualization of its interaction with cellular signaling pathways. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, 5-HMSiR-Hoechst offers significant advantages for advanced cellular imaging.

Data Presentation: Photophysical and Spectral Properties

The key photophysical and spectral characteristics of 5-HMSiR-Hoechst are summarized in the tables below for easy reference and comparison. These properties underscore its utility as a high-contrast, far-red DNA stain.

Table 1: Spectral Properties of 5-HMSiR-Hoechst

| Property | Free Probe | DNA-Bound Probe | Reference |

| Absorption Maximum (λ_abs) | ~340 nm (Hoechst), ~665 nm (HMSiR, very low) | ~340 nm (Hoechst, slight increase), ~665 nm (HMSiR, ~8-fold increase) | [1] |

| Emission Maximum (λ_em) | Negligible | ~675 nm | [1][2] |

| Recommended Excitation (Ex) | - | 640 nm | [2] |

| Recommended Emission (Em) | - | 675 nm | [2] |

Table 2: Photophysical Properties of 5-HMSiR-Hoechst

| Property | Value | Reference |

| Fluorescence Enhancement upon DNA Binding | ~400-fold | |

| DNA Binding Constant (K_d) | 3.5 ± 0.3 μM | |

| Fluorescence Lifetime (τ) of DNA-Bound Probe | ~2.9 ns (single exponential decay) | |

| Quantum Yield (Φ_f) of DNA-Bound Probe | Not explicitly reported for 5-HMSiR-Hoechst; however, similar 5'-regioisomers of rhodamine-Hoechst conjugates exhibit quantum yields in the range of 0.43. |

Experimental Protocols

Detailed methodologies for the characterization and application of 5-HMSiR-Hoechst are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental requirements.

Determination of Photophysical and Spectral Properties

a) Measurement of Absorption and Emission Spectra

-

Sample Preparation:

-

Prepare a stock solution of 5-HMSiR-Hoechst in dimethyl sulfoxide (DMSO).

-

For measurements in the absence of DNA, dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 100 nM.

-

For measurements in the presence of DNA, add a 28 base-pair hairpin DNA (hpDNA) to the 100 nM 5-HMSiR-Hoechst solution in PBS.

-

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectra from 300 nm to 750 nm.

-

Observe the Hoechst peak around 340 nm and the HMSiR peak around 665 nm. Note the significant increase in the 665 nm peak upon DNA binding.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at the absorption maximum of the HMSiR moiety (around 640-650 nm).

-

Record the emission spectrum from 650 nm to 800 nm.

-

Observe the dramatic increase in fluorescence intensity and the emission maximum around 675 nm in the presence of DNA.

-

b) Determination of Fluorescence Quantum Yield (Relative Method)

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to 5-HMSiR-Hoechst (e.g., Rhodamine 101 in ethanol, Φ_f = 1.0).

-

Sample and Standard Preparation:

-

Prepare a series of dilutions for both the standard and the 5-HMSiR-Hoechst:DNA complex in the same solvent (e.g., PBS).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the corrected fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

-

c) Measurement of Fluorescence Lifetime

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a solution of the 5-HMSiR-Hoechst:DNA complex in PBS.

-

Data Acquisition:

-

Excite the sample with a pulsed laser source at a wavelength near the absorption maximum of the HMSiR moiety (e.g., ~640 nm).

-

Collect the fluorescence decay data.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential model. For the 5-HMSiR-Hoechst:DNA complex, a single exponential decay model is appropriate.

-

The resulting time constant represents the fluorescence lifetime (τ).

-

Live-Cell Imaging Protocol

-

Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture under standard conditions until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM.

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Imaging:

-

For wash-free imaging, cells can be imaged directly in the staining solution.

-

Alternatively, for reduced background, the staining solution can be removed and replaced with fresh, pre-warmed culture medium.

-

Use a fluorescence microscope equipped with appropriate laser lines and filters for far-red imaging (e.g., excitation at ~640 nm and emission detection at ~675 nm).

-

Acquire images using settings optimized to minimize phototoxicity, especially for long-term time-lapse experiments.

-

Signaling Pathways and Cellular Responses

While 5-HMSiR-Hoechst is primarily a tool for visualizing DNA, its interaction with the cellular machinery, particularly at higher concentrations or with prolonged light exposure, can induce cellular responses. Notably, like other Hoechst-based dyes, it has been shown to be capable of inducing a DNA damage response (DDR).

DNA Damage Response Pathway

The binding of intercalating agents and minor groove binders to DNA can lead to stalled replication forks and the generation of DNA double-strand breaks (DSBs). This triggers a signaling cascade, a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This serves as a docking site for various DNA repair and signaling proteins, amplifying the DDR signal.

References

Unveiling the Brilliance: A Technical Guide to the Fluorescence Enhancement of 5-HMSiR-Hoechst

For Researchers, Scientists, and Drug Development Professionals

The far-red fluorescent probe 5-HMSiR-Hoechst has emerged as a powerful tool for high-resolution imaging of nuclear DNA in living cells. Its remarkable fluorescence enhancement upon binding to the minor groove of DNA, coupled with its cell permeability and compatibility with super-resolution microscopy techniques, makes it an invaluable asset in cellular biology and drug discovery. This technical guide provides an in-depth exploration of the core principles underlying the fluorescence enhancement of 5-HMSiR-Hoechst, detailed experimental protocols, and a quantitative overview of its photophysical properties.

The "OFF-ON" Switching Mechanism: A Tale of Two Quenching Pathways

The dramatic increase in fluorescence observed with 5-HMSiR-Hoechst upon DNA binding is the result of a sophisticated "OFF-ON" switching mechanism. In its unbound state, the probe's fluorescence is actively suppressed by two distinct quenching pathways[1].

-

Intramolecular Spirocyclization: The hydroxymethyl silicon-rhodamine (HMSiR) moiety of the probe can exist in a dynamic equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirocyclic form. In aqueous solution, the equilibrium favors the closed form, effectively switching the fluorophore "OFF".

-

Intermolecular Quenching: The close proximity of the HMSiR fluorophore to the Hoechst DNA-binding moiety facilitates efficient photoinduced electron transfer (PeT) between the two components. This non-radiative energy transfer process further quenches the fluorescence of any HMSiR molecules that are in the open, potentially fluorescent, state.

Upon introduction to the cellular nucleus, the Hoechst component of the probe specifically binds to the A-T rich regions of the DNA minor groove. This binding event dramatically alters the photophysical properties of 5-HMSiR-Hoechst in two key ways:

-

Conformational Restriction: The rigid environment of the DNA minor groove restricts the conformational flexibility of the HMSiR moiety, shifting the equilibrium towards the fluorescent open form.

-

Inhibition of PeT: The interaction with DNA increases the distance and alters the orientation between the HMSiR and Hoechst components, thereby suppressing the photoinduced electron transfer.

The synergistic effect of stabilizing the fluorescent state and inhibiting the quenching pathways results in a remarkable, up to 400-fold, increase in fluorescence intensity, allowing for high-contrast imaging of nuclear DNA with minimal background signal[1]. The 5'-regioisomer of HMSiR linked via a short linker has been identified as the optimal configuration for efficient quenching in the unbound state and strong fluorescence enhancement upon DNA binding[1].

Quantitative Photophysical and Binding Properties

The performance of a fluorescent probe is defined by its photophysical and binding characteristics. The following table summarizes the key quantitative data for 5-HMSiR-Hoechst.

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~640 nm | [2] |

| Emission Maximum (DNA-bound) | ~675 nm | |

| Fluorescence Enhancement upon DNA binding | ~400-fold | |

| Dissociation Constant (Kd) | 3.5 ± 0.3 µM |

Visualizing the Mechanism and Workflow

To further elucidate the principles and application of 5-HMSiR-Hoechst, the following diagrams, generated using the DOT language, illustrate the fluorescence enhancement mechanism and a typical experimental workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments involving 5-HMSiR-Hoechst.

Fluorescence Titration to Determine DNA Binding Affinity

This protocol outlines the steps to measure the dissociation constant (Kd) of 5-HMSiR-Hoechst with DNA.

Materials:

-

5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Calf thymus DNA or a synthetic hairpin DNA oligonucleotide stock solution of known concentration

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer and microplates or cuvettes

Procedure:

-

Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.

-

Prepare a series of dilutions of the DNA stock solution in the binding buffer.

-

In a microplate or a series of cuvettes, mix the 5-HMSiR-Hoechst working solution with the different concentrations of DNA. Include a control sample with no DNA.

-

Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes), protected from light.

-

Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the DNA-bound probe (e.g., Ex: 640 nm, Em: 675 nm).

-

Plot the fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Live-Cell Staining and Imaging

This protocol provides a general guideline for staining and imaging live cells with 5-HMSiR-Hoechst. Optimization may be required for different cell types and experimental conditions.

Materials:

-

5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Cultured cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Fluorescence microscope (confocal, STED, or SMLM)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare a working solution of 5-HMSiR-Hoechst in complete cell culture medium. A final concentration of 100 nM is a good starting point.

-

Replace the existing medium in the imaging dish with the medium containing 5-HMSiR-Hoechst.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for probe uptake and nuclear staining. For 5-HMSiR-Hoechst, a wash-free imaging protocol is often possible due to the low fluorescence of the unbound probe.

-

Mount the imaging dish on the microscope stage.

-

Acquire images using the appropriate laser lines and filter sets for far-red fluorescence. For STED microscopy, a depletion laser in the far-red region (e.g., 775 nm) is required.

Conclusion

5-HMSiR-Hoechst represents a significant advancement in the field of live-cell imaging of DNA. Its robust "OFF-ON" fluorescence enhancement mechanism provides an excellent signal-to-noise ratio, enabling high-resolution visualization of nuclear architecture and dynamics. By understanding the core principles of its function and following optimized experimental protocols, researchers can effectively leverage the power of this probe to gain deeper insights into the intricate world of the cell nucleus.

References

The Principle Behind the Blinking of 5-HMSiR-Hoechst for SMLM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical principles, experimental protocols, and data analysis workflows for utilizing the 5-HMSiR-Hoechst probe in Single-Molecule Localization Microscopy (SMLM). The guide is intended for researchers and professionals seeking to leverage this advanced imaging technique for high-resolution studies of chromatin structure and dynamics in living cells.

Core Principle: A Dual-Quenching and DNA-Binding-Activated Blinking Mechanism

The remarkable blinking capability of 5-HMSiR-Hoechst, which is essential for SMLM, arises from a sophisticated interplay of intramolecular quenching, reversible chemical transformation, and interaction with its target, DNA. In its unbound state, the probe is predominantly non-fluorescent, ensuring a low background signal, a critical requirement for single-molecule imaging. This "dark" state is maintained by two distinct mechanisms[1][2][3][4][5]:

-

Intramolecular Spiroether Formation: The hydroxymethyl silicon-rhodamine (HMSiR) moiety exists in a pH-dependent equilibrium between a fluorescent, open quinoid form and a non-fluorescent, colorless spiroether form. Under physiological conditions, this equilibrium strongly favors the non-fluorescent spiroether, effectively keeping the dye in an "off" state.

-

Intramolecular Quenching by the Hoechst Moiety: Any residual fluorescence from the small population of open-form HMSiR is further suppressed through intramolecular quenching by the covalently linked Hoechst 33258 moiety.

Upon introduction into a cellular environment, the Hoechst component of the probe specifically binds to the minor groove of DNA. This binding event triggers a conformational change that disrupts the intramolecular quenching, leading to a dramatic increase in fluorescence—up to 400-fold. With the quenching relieved, the HMSiR dye can be efficiently excited.

The blinking phenomenon required for SMLM is then orchestrated by the excitation laser. Intense 640 nm light drives the fluorescent, DNA-bound probe into a long-lived dark state, likely a triplet state. The molecule then spontaneously returns to the fluorescent singlet state, resulting in the stochastic "blinking" that allows for the temporal separation of individual molecules and their subsequent precise localization.

Quantitative Data Presentation

The photophysical and performance characteristics of 5-HMSiR-Hoechst are summarized in the table below. These parameters are crucial for designing SMLM experiments and for the subsequent analysis of the acquired data.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~640 nm (in presence of DNA) | |

| Emission Maximum (λem) | ~675 nm (in presence of DNA) | |

| Fluorescence Enhancement | >400-fold upon DNA binding | |

| DNA Binding Affinity (KD) | 3.5 ± 0.3 µM | |

| Photons per Localization | ~2300 | |

| Localization Uncertainty | ~4.6 nm | |

| Blinking Mechanism | Spontaneous, light-driven 'off' switching |

Experimental Protocols

This section provides a detailed methodology for performing live-cell SMLM imaging of chromatin using 5-HMSiR-Hoechst.

Cell Culture and Staining

-

Cell Seeding: Plate cells (e.g., human fibroblasts, HeLa, or U-2 OS) on high-precision glass coverslips suitable for microscopy. Culture the cells in their standard growth medium until they reach the desired confluency.

-

Staining: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in fresh, pre-warmed cell culture medium.

-

Incubation: Replace the existing medium in the culture dish with the 5-HMSiR-Hoechst staining solution. Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.

-

Imaging: The probe is suitable for no-wash imaging. Mount the coverslip onto a microscope holder for live-cell imaging. It is recommended to maintain the cells at 37°C and 5% CO₂ during the imaging session using a stage-top incubator.

SMLM Imaging

-

Microscope Setup: A total internal reflection fluorescence (TIRF) microscope is recommended to minimize background fluorescence from out-of-focus planes. The system should be equipped with:

-

A high-power 640 nm laser for excitation.

-

A high numerical aperture (NA ≥ 1.4) oil-immersion objective.

-

An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera for sensitive single-molecule detection.

-

Appropriate filter sets to separate the fluorescence emission from the excitation light.

-

-

Imaging Parameters:

-

Laser Power: Use a high laser intensity, on the order of 1-10 kW/cm², to induce efficient blinking.

-

Exposure Time: Set the camera exposure time to 10-50 ms per frame.

-

Acquisition: Acquire a long series of frames (typically 5,000 to 20,000) to ensure a sufficient number of localization events for a high-quality super-resolution reconstruction.

-

Data Analysis Workflow

The raw data from an SMLM experiment consists of a time-series of images containing stochastically blinking fluorescent spots. This data must be processed to generate a final super-resolution image. The open-source ImageJ plugin ThunderSTORM is a powerful and widely used tool for this purpose.

-

Localization:

-

Load the raw image sequence into ThunderSTORM.

-

Use a 2D Gaussian fitting algorithm to determine the precise coordinates of each fluorescent spot in every frame. The software fits a Gaussian function to the point spread function (PSF) of each blinking event to achieve sub-pixel localization accuracy.

-

-

Post-processing:

-

Drift Correction: Correct for sample drift during the long acquisition time using fiducial markers or cross-correlation-based methods.

-

Filtering: Filter the localization data to remove low-quality localizations. Common filtering criteria include:

-

Photon Count: Remove localizations with a photon count below a certain threshold to exclude noise.

-

Localization Precision: Exclude localizations with high uncertainty values.

-

PSF Shape: Filter out localizations that do not conform well to a Gaussian shape.

-

-

-

Image Reconstruction:

-

Render the final super-resolution image from the filtered list of localizations. Common rendering methods in ThunderSTORM include:

-

Histogram: A simple and fast method that creates an image by plotting the localizations on a grid.

-

Gaussian Rendering: Each localization is represented by a 2D Gaussian function, with the width of the Gaussian determined by the localization precision. This method often produces more visually appealing and informative images.

-

-

References

- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]

- 2. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dawn of Nuclear Nanoscopy: A Technical Guide to Silicon-Rhodamine Hoechst Probes

A comprehensive overview of the discovery, development, and application of silicon-rhodamine Hoechst probes for high-resolution imaging of nuclear DNA in living cells.

For Researchers, Scientists, and Drug Development Professionals.

The visualization of nuclear dynamics in living cells is paramount to understanding fundamental biological processes, from cell division to the mechanisms of disease. The development of silicon-rhodamine (SiR)-based Hoechst probes represents a significant leap forward in this field, offering far-red, fluorogenic, and photostable tools for live-cell super-resolution microscopy of DNA. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and experimental application of these revolutionary probes.

From Concept to Application: The Genesis of SiR-Hoechst

The journey to create superior live-cell DNA stains has been driven by the need to overcome the limitations of traditional dyes like DAPI and Hoechst 33342. While widely used, these dyes are excited by UV or blue light, which can induce phototoxicity and are often incompatible with super-resolution imaging techniques. The quest for a far-red, photostable, and cell-permeable DNA probe led to the innovative conjugation of the well-established DNA minor groove binder, Hoechst, with the bright and far-red emitting silicon-rhodamine (SiR) fluorophore.[1][2][3][4] This combination resulted in the creation of SiR-Hoechst (also commercially known as SiR-DNA), a probe that has revolutionized the study of nuclear architecture and dynamics in living cells.[1]

A key feature of SiR-Hoechst is its fluorogenic nature. The probe exists in a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form. Upon binding to the minor groove of DNA, this equilibrium shifts towards the fluorescent state, leading to a significant increase in fluorescence intensity and a high signal-to-noise ratio for imaging.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of SiR-Hoechst probes are central to their utility in advanced microscopy. The substitution of the oxygen atom in the xanthene core of rhodamine with a silicon atom results in a bathochromic shift, pushing the excitation and emission spectra into the far-red region of the spectrum. This minimizes cellular autofluorescence and phototoxicity. The specific properties can vary slightly depending on the isomeric attachment point of the Hoechst moiety to the SiR core (5'- vs. 6'-position).

| Property | SiR-Hoechst (General) | 5'-SiR-Hoechst | 6'-SiR-Hoechst | Reference |

| Excitation Maximum (λex) | ~652 nm | Not specified | Not specified | |

| Emission Maximum (λem) | ~672 nm | Not specified | Not specified | |

| Fluorescence Enhancement upon DNA binding | ~50-fold | Higher than 6'-isomer | Lower than 5'-isomer | |

| Dissociation Constant (Kd) for DNA | 8.4 µM | Not specified | Not specified | |

| Quantum Yield (in presence of DNA) | Not specified | Higher than 6'-isomer | Lower than 5'-isomer |

Note: Specific quantitative values for the 5' and 6' isomers are not consistently reported across the literature, but comparative performance indicates superior brightness of the 5'-isomer in cellular imaging.

Synthesis of SiR-Hoechst Probes: A Step-by-Step Protocol

The synthesis of SiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst derivative and an activated N-hydroxysuccinimidyl (NHS) ester of carboxy-silicon-rhodamine, followed by their conjugation.

Synthesis Pathway Overview

References

5-HMSiR-Hoechst for wash-free chromatin imaging

An In-Depth Technical Guide to 5-HMSiR-Hoechst for Wash-Free Chromatin Imaging

Introduction

In the dynamic field of cellular biology, the ability to visualize chromatin structures within living cells is paramount for understanding fundamental processes such as cell division, DNA replication, and apoptosis.[1] Traditional DNA stains like DAPI and Hoechst 33342, while effective, are typically excited by UV light, which can induce phototoxicity and limit their use in long-term live-cell imaging.[2][3][4] The development of far-red, cell-permeable DNA probes represents a significant advancement, minimizing phototoxicity and enabling compatibility with advanced super-resolution microscopy techniques.[2]

This guide focuses on 5-HMSiR-Hoechst , a superior far-red DNA probe designed for wash-free, live-cell nanoscopy of chromatin. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, this probe offers exceptional brightness, specificity, and performance in demanding imaging applications. Its unique fluorogenic properties allow for direct imaging without wash steps, streamlining workflows and preserving delicate cellular structures.

Core Mechanism of Action

The efficacy of 5-HMSiR-Hoechst stems from its sophisticated "pro-fluorophore" design, which ensures that fluorescence is emitted only upon binding to its target. In its unbound state, the probe is maintained in a non-fluorescent "OFF" state through a dual-quenching mechanism: the HMSiR fluorophore's propensity for non-fluorescent spiroether formation and intramolecular quenching between the HMSiR and Hoechst components.

The Hoechst moiety specifically targets and binds to the minor groove of A-T rich regions of double-stranded DNA. This binding event induces a conformational change that disrupts the quenching mechanisms, shifting the HMSiR component from its non-fluorescent spirolactone form to the highly fluorescent zwitterionic state. This results in a dramatic fluorescence "turn-on," with an increase of approximately 400-fold, providing a high signal-to-background ratio that is essential for wash-free imaging. The probe's design, specifically using the 5'-regioisomer of HMSiR with a short linker, is optimized for a single DNA binding mode, which enhances fluorescence quantum yield, staining efficiency, and DNA affinity while reducing cytotoxicity compared to other isomers.

Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation upon DNA binding.

Quantitative Data and Photophysical Properties

The performance of 5-HMSiR-Hoechst is defined by its excellent photophysical and binding characteristics. These properties make it highly suitable for both conventional fluorescence microscopy and advanced super-resolution techniques.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~640-665 nm (DNA-bound) | |

| Emission Maximum (Em) | ~675 nm (DNA-bound) | |

| Fluorescence Turn-On | ~400-fold increase upon DNA binding | |

| DNA Binding Affinity (KD) | 3.5 ± 0.3 μM | |

| Probe Composition | Hoechst 33258 conjugated to 5'-HMSiR | |

| Key Feature | Spontaneously blinking for SMLM | |

| STED Resolution | z-axis resolution down to ~175 nm |

Experimental Protocols

The following protocols provide a detailed methodology for using 5-HMSiR-Hoechst in typical cell imaging experiments.

Stock Solution Preparation

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the lyophilized 5-HMSiR-Hoechst powder in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Wash-Free Live-Cell Staining and Imaging

This protocol is optimized for wash-free imaging of chromatin in cultured mammalian cells (e.g., human fibroblasts, HeLa).

-

Cell Culture: Plate cells on a glass-bottom imaging dish or chamber slide appropriate for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

-

Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution in pre-warmed, complete cell culture medium (e.g., DMEM) to a final working concentration. A typical starting concentration is 100 nM.

-

Staining: Remove the existing culture medium from the cells and replace it with the medium containing the 5-HMSiR-Hoechst working solution.

-

Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.

-

Imaging: After incubation, the cells can be imaged directly without any washing steps. Mount the dish on the microscope stage and proceed with image acquisition.

Caption: Workflow for wash-free chromatin imaging with 5-HMSiR-Hoechst.

Application in Super-Resolution Microscopy

5-HMSiR-Hoechst is compatible with multiple super-resolution modalities, including 3D STED and Single Molecule Localization Microscopy (SMLM).

-

For 3D STED: Higher probe concentrations (e.g., 1 µM) may be required. High laser power is necessary, but the probe's stability allows for resolving chromatin structures, such as heterochromatin at the nuclear periphery.

-

For SMLM: The probe's spontaneous "blinking" behavior is ideal for SMLM techniques like TIRF-SMLM. This allows for the reconstruction of chromatin nanostructures and the observation of fast chromatin dynamics in living cells.

Synthesis Overview

The synthesis of 5-HMSiR-Hoechst is a convergent, multi-step process. The general procedure involves modifying the Hoechst 33258 core and subsequently coupling it to the 5'-isomer of the HMSiR dye.

Caption: High-level overview of the 5-HMSiR-Hoechst synthesis pathway.

Considerations and Limitations

While 5-HMSiR-Hoechst demonstrates low cytotoxicity at concentrations typically used for imaging, researchers should be aware of potential phototoxic effects associated with Hoechst-based dyes, especially in long-term or high-intensity imaging experiments. A recent study on the related probe SiR-Hoechst (SiR-DNA) reported dose-, time-, and light-dependent effects, including the induction of chromosome entanglement and DNA damage during mitosis. As with any live-cell probe, it is crucial to perform appropriate controls to assess potential perturbations to cellular function and to use the lowest possible probe concentration and light exposure required to achieve a sufficient signal-to-noise ratio.

References

- 1. Rhodamine–Hoechst positional isomers for highly efficient staining of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Far-Red Advantage: A Technical Guide to Next-Generation Live-Cell DNA Imaging

For Researchers, Scientists, and Drug Development Professionals

The advent of far-red fluorescent DNA probes has revolutionized live-cell imaging, offering a suite of advantages that overcome the limitations of traditional ultraviolet (UV) and blue light-excitable dyes. This technical guide provides an in-depth exploration of the core benefits of utilizing far-red DNA probes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research and drug discovery endeavors. By minimizing phototoxicity and enhancing signal fidelity, these advanced probes enable longer, more detailed, and multi-dimensional imaging of living cells, unlocking new frontiers in our understanding of cellular dynamics.

Core Advantages of Far-Red DNA Probes

The primary benefits of employing far-red DNA probes in live-cell imaging stem from their spectral properties, which lead to significant improvements in cell health, image quality, and experimental versatility.

1. Reduced Phototoxicity: Far-red light is inherently less energetic than UV or blue light, resulting in significantly lower cellular damage during imaging.[1] This reduction in phototoxicity is crucial for long-term time-lapse experiments, allowing for the observation of cellular processes over extended periods without inducing artifacts or cell death.[2][3] Traditional dyes like Hoechst 33342, when excited with UV light, can induce apoptosis and perturb normal cellular functions, compromising the validity of experimental results.[1][4] In contrast, far-red probes, such as SiR-Hoechst, have demonstrated minimal impact on cell proliferation and mitotic progression, even at high concentrations and over prolonged imaging sessions.

2. Minimized Autofluorescence: Cellular autofluorescence, primarily emanating from endogenous fluorophores like flavins and NADH in the blue and green spectral regions, can significantly obscure the signal from fluorescent probes, leading to a low signal-to-noise ratio. Far-red probes are excited at wavelengths (typically >640 nm) where cellular autofluorescence is minimal, resulting in dramatically improved contrast and clearer images. This is particularly advantageous when imaging tissues or cell types with high intrinsic fluorescence.

3. Deeper Tissue Penetration: Longer wavelengths of light scatter less and are absorbed to a lesser extent by biological tissues. This property allows far-red light to penetrate deeper into tissues compared to shorter wavelengths, enabling high-resolution imaging of cells within more complex biological contexts, such as organoids and tissue explants.

4. Suitability for Multiplexing: The distinct spectral properties of far-red probes, with their emission profiles well separated from commonly used green and red fluorescent proteins (e.g., GFP, RFP), make them ideal for multi-color imaging experiments. This allows for the simultaneous visualization of DNA with other cellular components or proteins of interest, providing a more comprehensive understanding of their spatial and temporal relationships.

5. Compatibility with Super-Resolution Microscopy: Many far-red DNA probes, including SiR-Hoechst and its derivatives, are compatible with advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM). This enables the visualization of chromatin structure and dynamics at the nanoscale, far beyond the diffraction limit of conventional light microscopy.

Quantitative Comparison of DNA Probes

To facilitate the selection of the most appropriate DNA probe for your experimental needs, the following tables summarize key quantitative parameters for popular far-red and traditional DNA dyes.

| Probe | Excitation Max (nm) | Emission Max (nm) | Relative Phototoxicity | Suitability for Long-Term Imaging | Key Advantages | Limitations |

| SiR-Hoechst | ~652 | ~672 | Very Low | Excellent | Low phototoxicity, high specificity, super-resolution compatible | Higher cost |

| DRAQ5 | ~647 | ~681/697 | Low | Good | Cell permeant, compatible with flow cytometry | Can inhibit cell division in long-term assays |

| TO-PRO-3 | ~642 | ~661 | Moderate | Fair | Bright signal | Impermeant to live cells, primarily a dead cell stain |

| Hoechst 33342 | ~350 | ~461 | High | Poor | Low cost, well-established | High phototoxicity, UV excitation required |

Table 1: Comparison of Key Properties of Common DNA Probes. This table provides a qualitative and quantitative overview of far-red and traditional DNA stains used in live-cell imaging.

| Parameter | SiR-Hoechst | DRAQ5 | Hoechst 33342 |

| Typical Working Concentration (Live Cells) | 100-500 nM | 1-10 µM | 1-5 µg/mL |

| Incubation Time (Live Cells) | 30-60 min | 5-30 min | 15-60 min |

| Cell Viability after 24h Imaging | High (>95%) | Moderate-High | Low-Moderate |

| Signal-to-Noise Ratio | Very High | High | Moderate |

| Photostability | High | High | Moderate |

Table 2: Quantitative Parameters for Live-Cell DNA Staining. This table offers a direct comparison of key performance indicators for popular far-red and traditional DNA probes under typical live-cell imaging conditions.

Experimental Protocols

The following section provides detailed methodologies for the use of far-red DNA probes in various live-cell imaging applications.

Protocol 1: General Staining of Live Cells with SiR-Hoechst

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at an appropriate density on the imaging vessel and allow them to adhere and grow overnight.

-

Staining Solution Preparation: Dilute the SiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 100-500 nM).

-

Staining: Remove the existing medium from the cells and replace it with the SiR-Hoechst-containing medium.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.

-

Washing (Optional but Recommended): For reduced background fluorescence, gently wash the cells twice with pre-warmed PBS or fresh culture medium before imaging.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

Protocol 2: Live-Cell Imaging and Cell Cycle Analysis with DRAQ5

Materials:

-

Live cells in suspension or adhered to a culture vessel

-

Complete cell culture medium or appropriate buffer (e.g., PBS)

-

DRAQ5 stock solution (e.g., 5 mM in DMSO)

Procedure:

-

Cell Preparation: For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL in culture medium or buffer. For adherent cells, ensure they are at the desired confluency.

-

Staining: Add DRAQ5 stock solution directly to the cell suspension or culture medium to a final concentration of 1-10 µM. Mix gently.

-

Incubation: Incubate the cells at 37°C for 5-30 minutes. Staining can also occur at room temperature, but it will be slower.

-

Imaging/Analysis:

-

Microscopy: Image the cells directly without washing. Use appropriate far-red filter sets (e.g., Excitation: 633/10 nm, Emission: 695 nm long-pass).

-

Flow Cytometry: Analyze the cells directly without washing. Excite with a 488 nm or 633 nm laser and detect emission using a long-pass filter (e.g., 660 nm LP).

-

Protocol 3: Multiplexing Far-Red DNA Probes with GFP-Tagged Proteins

Materials:

-

Live cells expressing a GFP-tagged protein of interest

-

SiR-Hoechst or other far-red DNA probe

-

Appropriate cell culture and staining reagents as per Protocol 1 or 2

Procedure:

-

Cell Culture and Transfection/Transduction: Culture the cells and introduce the GFP-fusion construct using your standard protocol. Allow for sufficient expression time.

-

Far-Red DNA Staining: Stain the cells with the far-red DNA probe following the procedure outlined in Protocol 1 or 2.

-

Imaging Setup:

-

Use a fluorescence microscope with at least two distinct fluorescence channels: one for GFP (e.g., Excitation: 488/20 nm, Emission: 525/50 nm) and one for the far-red probe (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

-

Ensure that the emission filters are specific enough to minimize bleed-through between the channels.

-

-

Image Acquisition: Acquire images sequentially for each channel to avoid spectral crosstalk. First, capture the GFP signal, and then the far-red DNA signal.

-

Image Analysis: Merge the acquired images to visualize the co-localization of the GFP-tagged protein and the nucleus.

Protocol 4: Super-Resolution (STED) Microscopy of Chromatin with SiR-Hoechst

Materials:

-

Live cells cultured on high-performance coverslips suitable for STED microscopy

-

SiR-Hoechst

-

STED microscope with a depletion laser appropriate for far-red dyes (e.g., 775 nm)

Procedure:

-

Cell Preparation and Staining: Prepare and stain the cells with SiR-Hoechst as described in Protocol 1. A slightly higher concentration (e.g., 500 nM to 1 µM) may be beneficial for a stronger signal.

-

STED Microscope Setup:

-

Mount the coverslip on the STED microscope.

-

Use an appropriate objective lens with high numerical aperture (NA).

-

Set the excitation laser to ~640 nm.

-

Set the depletion laser to ~775 nm and adjust the power to achieve the desired resolution enhancement.

-

Configure the detector for the emission wavelength of SiR-Hoechst (~670 nm).

-

-

Image Acquisition:

-

Locate the region of interest using conventional confocal imaging with low laser power to minimize photobleaching.

-

Switch to STED mode and acquire high-resolution images of the chromatin structure. Optimize acquisition parameters (e.g., pixel size, scan speed, laser power) to balance resolution and phototoxicity.

-

-

Image Processing: Use appropriate software to process and visualize the super-resolved images.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the advantages of far-red DNA probes.

References

- 1. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opticalcore.wisc.edu [opticalcore.wisc.edu]

- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 4. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining

Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red fluorescent probe designed for the specific staining of DNA in living cells.[1][2] This probe is a conjugate of Hoechst 33258, a minor groove-binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking far-red fluorophore.[1][2][3] A key advantage of 5-HMSiR-Hoechst is its remarkable fluorogenic nature; its fluorescence intensity increases by approximately 400-fold upon binding to DNA. This property, coupled with its far-red excitation and emission spectra, minimizes phototoxicity and background fluorescence, making it an ideal tool for long-term live-cell imaging and advanced microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.

Mechanism of Action

The 5-HMSiR-Hoechst probe is designed for high contrast and low background in live-cell imaging. In its unbound state, the fluorescence of the HMSiR moiety is quenched through two mechanisms: spiroether formation and intramolecular quenching by the Hoechst moiety. Upon entering the cell and binding to the minor groove of DNA, a conformational change is induced, leading to a dramatic increase in fluorescence. This "OFF-ON" switching mechanism allows for no-wash imaging, as the unbound probes remain in a dark state.

Data Presentation

Spectroscopic Properties

| Property | Value |

| Excitation Maximum (Ex) | ~640 nm |

| Emission Maximum (Em) | ~675 nm |

| Fluorescence Increase upon DNA binding | ~400-fold |

Recommended Staining Conditions

| Parameter | Recommendation |

| Stock Solution Preparation | Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light. |

| Working Concentration | 0.5 - 5 µM in cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions. |

| Incubation Time | 30 - 60 minutes. |

| Incubation Temperature | 37°C |

| Washing Step | Generally not required (wash-free), but washing with pre-warmed medium or PBS can reduce any residual background if necessary. |

Experimental Protocol

This protocol provides a step-by-step guide for staining live cells with 5-HMSiR-Hoechst.

Materials

-

5-HMSiR-Hoechst dye

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on a suitable imaging dish or plate

Protocol Steps

-

Prepare Stock Solution:

-

Dissolve the 5-HMSiR-Hoechst powder in DMSO to prepare a 1 mM stock solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Prepare Staining Solution:

-

On the day of the experiment, thaw an aliquot of the 5-HMSiR-Hoechst stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 µM).

-

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without washing.

-

If a higher signal-to-noise ratio is desired, you may optionally wash the cells once or twice with pre-warmed PBS or complete culture medium before imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm).

-

Diagrams

Experimental Workflow

Caption: Workflow for live-cell nuclear staining with 5-HMSiR-Hoechst.

Mechanism of Action

Caption: "OFF-ON" fluorescence mechanism of 5-HMSiR-Hoechst upon DNA binding.

References

Application Notes and Protocols for 5-HMSiR-Hoechst in STED Microscopy of Chromatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red, fluorogenic DNA probe designed for high-resolution imaging of chromatin in living cells. This probe is a conjugate of a Hoechst 33258 derivative and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye. Its exceptional properties, including high cell permeability, minimal toxicity, and a dramatic increase in fluorescence upon binding to the minor groove of DNA, make it an ideal candidate for advanced microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.[1][2][3] The 5'-regioisomer of HMSiR-Hoechst is particularly noted for its superior performance, exhibiting up to a 400-fold increase in fluorescence upon DNA binding.[2][4] This allows for wash-free imaging and reveals fine chromatin nanostructures with resolutions well below the diffraction limit. These characteristics make 5-HMSiR-Hoechst a powerful tool for studying the intricate organization and dynamics of chromatin in various cellular processes.

Key Features and Advantages

-

Far-Red Excitation and Emission: Minimizes phototoxicity and cellular autofluorescence, making it ideal for long-term live-cell imaging.

-

High Fluorogenicity: A significant increase in fluorescence (~400-fold) upon DNA binding ensures a high signal-to-noise ratio.

-

STED and SMLM Compatibility: Enables super-resolution imaging of chromatin architecture.

-

Low Cytotoxicity: Does not significantly impact cell cycle progression or viability at recommended concentrations.

-

Cell Permeability: Readily enters the nucleus of living cells, eliminating the need for fixation and permeabilization.

-

Wash-Free Imaging: The probe's properties allow for imaging without a washing step, simplifying experimental workflows.

Data Presentation

Table 1: Photophysical and Binding Properties of 5-HMSiR-Hoechst

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~640 nm | |

| Emission Maximum (Em) | ~675 nm | |

| Fluorescence Increase upon DNA binding | ~400-fold | |

| DNA Binding Constant (Kd) | 3.5 ± 0.3 µM | |

| Recommended STED Depletion Laser | 775 nm |

Table 2: Comparison of Hoechst-based DNA Probes for STED Microscopy

| Probe | Key Advantages | Reported Resolution (STED) | Cytotoxicity | Reference |

| 5-HMSiR-Hoechst | ~400-fold fluorescence increase, wash-free imaging, compatible with STED and SMLM. | z-axis resolution down to ~175 nm. | Low at imaging concentrations. | |

| SiR-Hoechst | Far-red, live-cell compatible, STED compatible. | Well below 100 nm. | Minimal toxicity for extended periods. | |

| 5-SiR-Hoechst | Improved brightness and lower cytotoxicity compared to 6'-isomer. | Enables high-quality STED images. | Lower than 6'-isomer. | |

| Hoechst 33342 | Traditional blue-emitting DNA stain. | Not compatible with STED. | Can be cytotoxic and requires UV excitation. |

Experimental Protocols

Protocol 1: Live-Cell Staining of Adherent Cells with 5-HMSiR-Hoechst

This protocol is designed for staining the nuclei of live adherent cells (e.g., HeLa, U-2 OS) for subsequent STED microscopy.

Materials:

-

5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass-bottom dishes or coverslips suitable for high-resolution microscopy

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve a confluence of 50-70% on the day of imaging.

-

Preparation of Staining Solution: Prepare a fresh working solution of 5-HMSiR-Hoechst by diluting the stock solution in complete cell culture medium. A final concentration of 100-500 nM is a good starting point. The optimal concentration may vary depending on the cell type and should be determined experimentally.

-

Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Imaging: The cells can be imaged directly in the staining solution without a wash step. For STED microscopy, proceed to the imaging protocol below.

Protocol 2: STED Microscopy of Chromatin in Live Cells Stained with 5-HMSiR-Hoechst

This protocol provides general guidelines for acquiring STED images of chromatin. Specific microscope settings should be optimized for the instrument in use.

Microscope Setup:

-

Excitation Laser: ~640 nm pulsed laser

-

STED Laser: 775 nm pulsed laser

-

Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA)

-

Detection Window: ~650-700 nm

Imaging Parameters:

-

Locate Cells: Use a low laser power in confocal mode to identify stained cells and regions of interest within the nucleus.

-

Set STED Parameters:

-

Pixel Size: Set to 15-30 nm for high-resolution imaging.

-

Excitation Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to minimize photobleaching and phototoxicity.

-

STED Laser Power: Gradually increase the STED laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of photobleaching.

-

Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.

-

-

Image Acquisition: Acquire 2D or 3D STED images of the chromatin. For 3D imaging, acquire a z-stack with an appropriate step size (e.g., 150 nm).

-

Image Processing: If necessary, apply a gentle smoothing filter to the acquired images. Deconvolution can also be used to enhance image quality.

Visualizations

Mechanism of Action

Caption: Mechanism of 5-HMSiR-Hoechst staining and fluorescence activation.

Experimental Workflow

Caption: Step-by-step workflow for chromatin imaging with 5-HMSiR-Hoechst.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal/No Staining | - Inactive probe.- Low probe concentration.- Insufficient incubation time. | - Use a fresh dilution of the probe.- Increase the probe concentration.- Increase the incubation time. |

| High Background | - Probe concentration is too high. | - Reduce the probe concentration.- Although wash-free, a quick wash with PBS can be performed. |

| Photobleaching | - Excitation or STED laser power is too high.- Excessive exposure time. | - Reduce laser powers to the minimum required.- Reduce pixel dwell time or the number of scans. |

| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged imaging session. | - Perform a toxicity assay to determine the optimal concentration for your cell line.- Minimize the duration of the imaging session. |

Conclusion

5-HMSiR-Hoechst is a powerful and versatile tool for researchers investigating the nanoscale organization of chromatin in living cells. Its superior photophysical properties and compatibility with STED microscopy provide unprecedented opportunities to visualize the intricate details of chromatin structure and dynamics. By following the provided protocols and optimizing conditions for specific experimental setups, researchers can leverage the full potential of this advanced fluorescent probe.

References

- 1. Fluorescence-based super-resolution-microscopy strategies for chromatin studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]

- 4. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-HMSiR-Hoechst in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HMSiR-Hoechst is a far-red, cell-permeable DNA stain that allows for the visualization of nuclear DNA in live cells with high specificity. This fluorogenic probe, a conjugate of Hoechst 33258 and hydroxymethyl silicon-rhodamine (HMSiR), exhibits a significant increase in fluorescence upon binding to the minor groove of DNA.[1] Its far-red excitation and emission spectra (approximately 640 nm and 675 nm, respectively) minimize phototoxicity and cellular autofluorescence, making it an ideal tool for long-term live-cell imaging and compatible with other fluorescent proteins like GFP and mCherry.[2]

These application notes provide recommended concentrations for various cell types, a detailed protocol for live-cell staining, and important considerations regarding the potential effects of the dye on cell health and function.

Recommended Concentrations of 5-HMSiR-Hoechst

The optimal concentration of 5-HMSiR-Hoechst can vary depending on the cell type, cell density, and the specific experimental requirements. It is strongly recommended to perform a titration experiment to determine the lowest effective concentration that provides adequate signal-to-noise for your imaging setup while minimizing potential cellular perturbations.

Table 1: Recommended Starting Concentrations for Various Cell Types

| Cell Type | Recommended Concentration | Incubation Time | Notes |

| HeLa | 100 nM - 500 nM | 30 - 90 minutes | A concentration of 200 nM has been used for 3D confocal time-lapse microscopy.[2] 500 nM provides bright staining within 30-90 minutes.[2] |